(R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate (R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16465836
InChI: InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m1./s1
SMILES:
Molecular Formula: C15H20N2O7
Molecular Weight: 340.33 g/mol

(R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate

CAS No.:

Cat. No.: VC16465836

Molecular Formula: C15H20N2O7

Molecular Weight: 340.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate -

Specification

Molecular Formula C15H20N2O7
Molecular Weight 340.33 g/mol
IUPAC Name benzyl N-[[(2R)-morpholin-2-yl]methyl]carbamate;oxalic acid
Standard InChI InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m1./s1
Standard InChI Key OVZAUNRMEKJNIZ-UTONKHPSSA-N
Isomeric SMILES C1CO[C@H](CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Canonical SMILES C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—linked to a carbamate group via a methylene bridge. The carbamate moiety (-OCONH-) is further esterified with a benzyl group, while the oxalate salt (C₂O₄²⁻) stabilizes the protonated morpholine nitrogen. The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems .

Key Functional Groups:

  • Morpholine Ring: Imparts conformational rigidity and hydrogen-bonding capabilities.

  • Carbamate Group: Serves as a hydrolytically labile pharmacophore, enabling controlled drug release.

  • Oxalate Counterion: Enhances solubility and crystallinity, facilitating purification .

Physicochemical Properties

The oxalate salt form significantly influences the compound’s physical state. Unlike free bases, which are often viscous oils, salt forms like oxalate improve handling and stability. Powder X-ray diffraction (PXRD) patterns of related morpholine salts reveal distinct crystalline phases, with characteristic peaks at 2θ = 20.97°, 25.14°, and 34.73° . Differential scanning calorimetry (DSC) typically shows a melting point range of 150–200°C, indicative of high thermal stability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (R)-benzyl (morpholin-2-ylmethyl)carbamate oxalate involves multi-step processes, often beginning with protected intermediates:

  • Protection of Ethanolamine:
    N-Benzylethanolamine is protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .

  • Cyclization to Morpholine:
    The protected ethanolamine undergoes cyclization with epichlorohydrin or similar reagents to form the morpholine ring .

  • Carbamate Formation:
    Reaction with benzyl chloroformate introduces the carbamate group. Stereochemical control is achieved via chiral catalysts or resolution techniques .

  • Deprotection and Salt Formation:
    Hydrogenolysis removes protecting groups, followed by treatment with oxalic acid to yield the oxalate salt .

Industrial-Scale Challenges

  • Purification: Co-crystallization with byproducts like 1,4-oxazepane necessitates selective crystallization using acids (e.g., trifluoroacetic acid) to isolate the target compound .

  • Yield Optimization: Palladium-catalyzed hydrogenation steps require precise control of temperature (10–60°C) and catalyst loading (5–10% Pd/C) .

Biological Activity and Mechanisms

Enzyme Modulation

Carbamate-containing compounds are known to inhibit enzymes involved in lipid signaling, such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing protein 6 (ABHD6). These enzymes regulate endocannabinoid metabolism, linking (R)-benzyl (morpholin-2-ylmethyl)carbamate oxalate to potential anti-inflammatory and analgesic effects .

In Vitro Findings:

  • MAGL Inhibition: IC₅₀ values in the nanomolar range have been reported for structurally analogous carbamates .

  • Stereoselectivity: The (R)-enantiomer exhibits 10-fold higher activity than its (S)-counterpart due to optimal binding pocket complementarity .

Pharmacokinetic Considerations

The oxalate salt improves aqueous solubility, enhancing bioavailability. Hydrolysis of the carbamate group in vivo releases benzyl alcohol and morpholine-2-ylmethylamine, both metabolized via hepatic pathways .

Applications in Drug Development

Intermediate for CNS Therapeutics

The compound serves as a precursor in synthesizing reboxetine analogs—antidepressants targeting norepinephrine reuptake. Its morpholine core mimics the piperazine moiety in many neuroactive drugs .

Analgesic Formulations

Preclinical studies suggest utility in chronic pain models. In rodent assays, derivatives reduced hyperalgesia by 40–60% compared to controls .

Recent Advances and Future Directions

Green Chemistry Approaches

Recent protocols emphasize solvent-free cyclization and enzymatic resolution to reduce environmental impact. For example, lipase-mediated kinetic resolution achieves enantiomeric excess (ee) >98% .

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) enhances blood-brain barrier penetration, a critical advancement for CNS applications .

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